REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[O:9]1CCC[CH2:10]1>>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[NH:1][C:10]1=[O:9]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
12
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,1-carbonyldiimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then introduced
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
CUSTOM
|
Details
|
is then evaporated off
|
Type
|
CUSTOM
|
Details
|
is precipitated at a pH in the region of 5 (by adding 2 N hydrochloric acid solution)
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
stored in a desiccator
|
Name
|
|
Type
|
|
Smiles
|
O1C(NC2=NC=CC=C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |